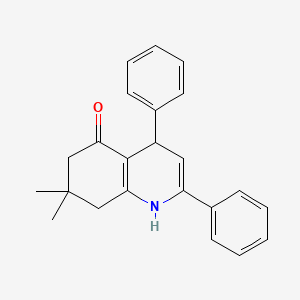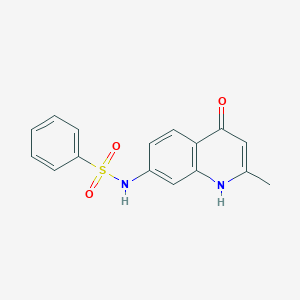
N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a methyl group, an oxo group, and a benzenesulfonamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide typically involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at ambient temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The benzenesulfonamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial and cancer cell growth. Additionally, the compound can interact with cellular membranes, affecting their integrity and function .
類似化合物との比較
Similar Compounds
2-Methyl-4-oxo-1,4-dihydroquinoline: A precursor in the synthesis of N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide.
Benzenesulfonamide: A common sulfonamide derivative with various biological activities.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
This compound is unique due to its combined structural features of quinoline and benzenesulfonamide. This combination imparts specific biological activities and chemical reactivity that are not observed in the individual components. The presence of the benzenesulfonamide moiety enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .
特性
CAS番号 |
870548-83-7 |
|---|---|
分子式 |
C16H14N2O3S |
分子量 |
314.4 g/mol |
IUPAC名 |
N-(2-methyl-4-oxo-1H-quinolin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11-9-16(19)14-8-7-12(10-15(14)17-11)18-22(20,21)13-5-3-2-4-6-13/h2-10,18H,1H3,(H,17,19) |
InChIキー |
UPUNQEFRDYLVOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


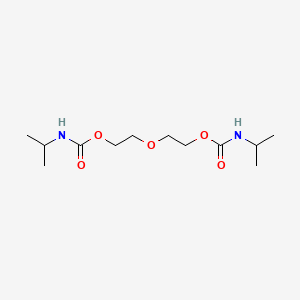
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
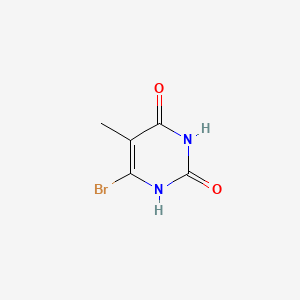
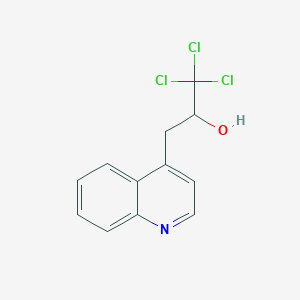
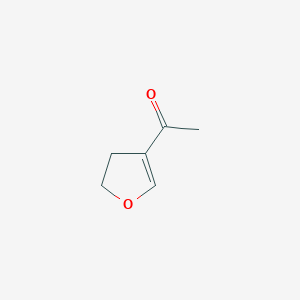
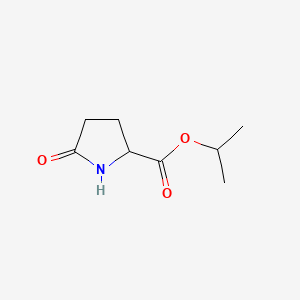
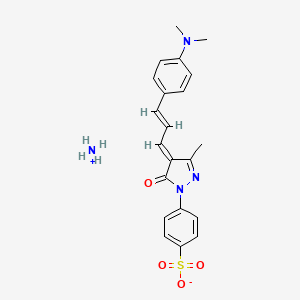
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)


![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
